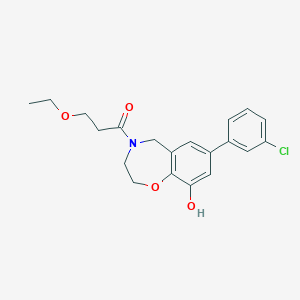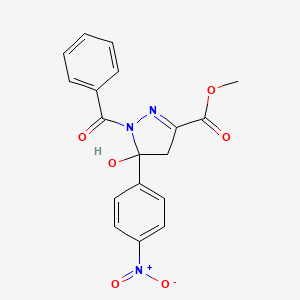![molecular formula C15H20N2O2 B5440760 N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that has been shown to improve cognitive function in animal models and humans.
Scientific Research Applications
Noopept has been shown to improve cognitive function in animal models and humans. It has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in enhancing memory and learning.
Mechanism of Action
Noopept works by modulating the activity of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. It has been shown to increase the activity of these neurotransmitters, leading to improved cognitive function.
Biochemical and Physiological Effects:
Noopept has been shown to increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are proteins that promote the growth and survival of neurons. It has also been shown to increase blood flow to the brain, leading to improved oxygen and nutrient delivery.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is its ability to improve cognitive function in animal models, which can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation is that the effects of Noopept may vary depending on the animal species and the dosage used.
Future Directions
Future research on Noopept could focus on its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It could also explore its potential use in enhancing cognitive function in healthy individuals and its effects on different brain regions and neural networks. Additionally, future research could investigate the optimal dosage and administration of Noopept for different applications.
Synthesis Methods
Noopept is synthesized by reacting N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamideyl-L-prolylglycine with ethyl ester in the presence of a catalyst. The resulting compound is then purified and analyzed for purity.
properties
IUPAC Name |
N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-10-12-5-7-13(8-6-12)11-17-9-3-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXNVRQZPKEWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)

![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)

![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)

![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)